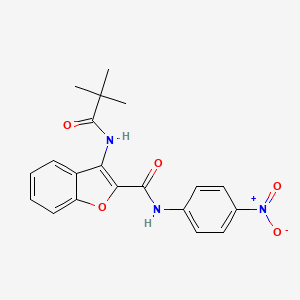
N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide
Description
Propriétés
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-20(2,3)19(25)22-16-14-6-4-5-7-15(14)28-17(16)18(24)21-12-8-10-13(11-9-12)23(26)27/h4-11H,1-3H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUDINCFDDDSOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide typically involves multiple steps One common method starts with the preparation of the benzofuran core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the nitration of the phenyl ring to introduce the nitro group, which can be carried out using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The nitro group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-3-pivalamidobenzofuran-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzofuran ring system can interact with various enzymes and receptors. The pivalamide group may enhance the compound’s stability and bioavailability. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
3-(3-Methylbenzamido)-N-(4-Nitrophenyl)-1-Benzofuran-2-Carboxamide
Key Differences :
- Substituent at Position 3 : The analog features a 3-methylbenzamido group instead of the pivalamido group.
- Molecular Weight : 415.41 g/mol (analog) vs. an estimated 444.44 g/mol for the target compound (due to the bulkier pivalamido group).
Table 1: Structural and Physicochemical Comparison
Benzofuran-2-Carboxamide Derivatives with Piperazine Moieties
A piperazine-containing benzofuran-2-carboxamide (Compound 31 in ) shares the benzofuran core but differs in substituents:
Table 2: Comparison with Piperazine-Modified Analogs
Thiadiazole Derivatives ()
While structurally distinct, thiadiazole derivatives (e.g., Compound 14) highlight the role of substituents in antimicrobial activity:
- Activity Data : Compound 14 showed superior antibacterial activity against Bacillus mycoides compared to controls, suggesting that electron-withdrawing groups (e.g., nitro) enhance activity .
- Relevance to Target Compound : The 4-nitrophenyl group in the target compound may similarly improve antimicrobial potency, though this requires experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


